Comparative Binding Affinity to Cytochrome P450 vs. Parent Pyridine
In a direct head-to-head comparison using dithionite-reduced rat liver microsomes, 3-(3-pyridyl)-propanol (the target compound) and pyridine both bound to reduced cytochrome P-450 only at millimolar concentrations, while metyrapone, a more potent ligand, exhibited an apparent spectral dissociation constant (Ks) of 16 μM in microsomes from untreated animals [1]. This indicates that 3-pyridinepropanol is a weak ligand for this cytochrome, a property that may be advantageous in certain experimental contexts where strong P450 inhibition is undesirable.
| Evidence Dimension | Binding Affinity to Cytochrome P450 (Ks) |
|---|---|
| Target Compound Data | Millimolar range (no exact Ks reported) |
| Comparator Or Baseline | Metyrapone: 16 μM (untreated); Pyridine: Millimolar range |
| Quantified Difference | ≥60-fold weaker binding than metyrapone |
| Conditions | Dithionite-reduced rat liver microsomes, absorbance change at 446 nm |
Why This Matters
This low affinity for cytochrome P450 suggests a reduced potential for drug-drug interactions via this pathway, making 3-pyridinepropanol a safer scaffold for medicinal chemistry when compared to more potent P450 ligands.
- [1] Biochemical Pharmacology (1974). Influence of pyridine and some pyridine derivatives on spectral properties of reduced microsomes and on microsomal drug metabolizing activity. Volume 23, Issue 8, Pages 1319-1329. View Source
